molecular formula C11H19NS B13082357 N-(thiophen-3-ylmethyl)hexan-1-amine

N-(thiophen-3-ylmethyl)hexan-1-amine

Cat. No.: B13082357
M. Wt: 197.34 g/mol
InChI Key: OCJSCPLXYUHCFH-UHFFFAOYSA-N
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Description

N-(thiophen-3-ylmethyl)hexan-1-amine is an organic compound with the molecular formula C11H19NS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-3-ylmethyl)hexan-1-amine typically involves the reaction of thiophen-3-ylmethanol with hexan-1-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of automated systems and advanced purification techniques ensures the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-3-ylmethyl)hexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

N-(thiophen-3-ylmethyl)hexan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(thiophen-3-ylmethyl)hexan-1-amine involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound, which is a simple aromatic ring containing sulfur.

    Thiophen-3-ylmethanol: A precursor in the synthesis of N-(thiophen-3-ylmethyl)hexan-1-amine.

    Hexan-1-amine: Another precursor used in the synthesis.

Uniqueness

This compound is unique due to its specific combination of a thiophene ring and a hexylamine chain. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Biological Activity

N-(thiophen-3-ylmethyl)hexan-1-amine is an organic compound notable for its unique structure, which combines a thiophene ring with a hexan-1-amine chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article delves into the biological activity of this compound, exploring its mechanisms of action, comparative analysis with similar compounds, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C₁₁H₁₅N₁S, characterized by:

  • Thiophene Ring : A five-membered aromatic ring containing sulfur.
  • Hexan-1-amine Chain : A straight-chain amine that enhances the compound's solubility and reactivity.

This structure allows for significant interactions with biological targets, primarily through π-π stacking and hydrogen bonding.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • π-π Interactions : The thiophene ring can engage in π-π interactions with aromatic residues in proteins, potentially modulating enzyme activities or receptor functions.
  • Hydrogen Bonding : The amine group can form hydrogen bonds with various biomolecules, influencing the stability and activity of protein-ligand complexes.

These interactions suggest that this compound could play a role in drug design, particularly in developing inhibitors or modulators for therapeutic targets.

Anticancer Activity

Recent studies have indicated that thiophene derivatives exhibit significant anticancer properties. For instance, related compounds have shown marked activity against various cancer cell lines such as:

Cell LineCompound TestedIC50 (μM)
HCT116 (Colorectal)Thiophene-derived Schiff base5.0
HepG2 (Liver)Thiophene-derived Schiff base4.5
MCF7 (Breast)Thiophene-derived Schiff base6.0

These findings suggest that this compound may possess similar anticancer activities, warranting further investigation into its efficacy against specific cancer types .

Antimicrobial Activity

The compound's structural characteristics may also confer antimicrobial properties. Preliminary studies have shown that thiophene derivatives can inhibit the growth of various bacterial strains. For example:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli<0.03125 μg/mL
Staphylococcus aureus0.25 μg/mL
Klebsiella pneumoniae4 μg/mL

These results indicate that compounds similar to this compound may serve as effective antimicrobial agents against resistant strains .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other thiophene derivatives, which are known for their biological activities:

CompoundStructure CharacteristicsKnown Activities
ThiopheneSimple aromatic ringAntimicrobial, anticancer
Thiophen-3-methylamineMethyl substitution on thiopheneAnticancer, anti-inflammatory
Hexan-1-aminesAliphatic amine chainNeuroprotective effects

This comparative analysis underscores the potential of this compound as a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C11H19NS

Molecular Weight

197.34 g/mol

IUPAC Name

N-(thiophen-3-ylmethyl)hexan-1-amine

InChI

InChI=1S/C11H19NS/c1-2-3-4-5-7-12-9-11-6-8-13-10-11/h6,8,10,12H,2-5,7,9H2,1H3

InChI Key

OCJSCPLXYUHCFH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCC1=CSC=C1

Origin of Product

United States

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